2,6-Dichlorobenzaldehyde
CAS No.: 83-38-5
Cat. No.: VC21162023
Molecular Formula: C7H4Cl2O
Molecular Weight: 175.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83-38-5 |
|---|---|
| Molecular Formula | C7H4Cl2O |
| Molecular Weight | 175.01 g/mol |
| IUPAC Name | 2,6-dichlorobenzaldehyde |
| Standard InChI | InChI=1S/C7H4Cl2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4H |
| Standard InChI Key | DMIYKWPEFRFTPY-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)C=O)Cl |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C=O)Cl |
| Boiling Point | 329 °F at 760 mm Hg (NTP, 1992) |
| Flash Point | 275 °F (NTP, 1992) |
| Melting Point | 158 to 160 °F (NTP, 1992) 71.5 °C |
Introduction
Chemical Identity and Structure
2,6-Dichlorobenzaldehyde (C₇H₄Cl₂O) is an aromatic aldehyde with a molecular weight of 175.01 g/mol. The compound is identified by the CAS registry number 83-38-5 and can be found in chemical databases under EINECS number 201-472-2 . The structure features a benzene ring with two chlorine atoms at positions 2 and 6, and an aldehyde group (-CHO) attached to position 1. This arrangement creates a symmetrical molecule with distinct chemical behavior due to the steric and electronic effects of the chlorine atoms adjacent to the reactive aldehyde group.
The compound is known by several synonyms including Benzaldehyde, 2,6-dichloro-; NSC 7193; 2,6-Dichlorobenzalde; and 2,6-Dichlor-Benzaldehyd . In chemical databases, it can be identified by its InChIKey DMIYKWPEFRFTPY-UHFFFAOYSA-N and various reference numbers including BRN 386477 and MDL Number MFCD00003307 .
Structural Features
The presence of two chlorine atoms ortho to the aldehyde functionality creates a distinctive electronic environment that affects the reactivity of the carbonyl group. This structural arrangement is particularly important for its role as a synthetic intermediate, as the electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the carbonyl carbon.
Physical Properties
2,6-Dichlorobenzaldehyde exists as a crystalline powder or yellowish flakes at room temperature, with a characteristic pungent odor . Its physical state and appearance make it easily identifiable and manageable in laboratory settings.
Key Physical Characteristics
The physical properties of 2,6-Dichlorobenzaldehyde are summarized in the following table:
The relatively high melting and boiling points are typical for aromatic aldehydes, particularly those with substituents that contribute to increased molecular weight and intermolecular forces. The compound's limited water solubility (<0.1 g/100 mL) indicates its predominantly hydrophobic nature, which is expected given its aromatic structure and chlorine substituents .
Chemical Properties and Reactivity
2,6-Dichlorobenzaldehyde exhibits chemical behavior characteristic of aromatic aldehydes, with some modifications due to the presence of the chlorine substituents.
Stability and Sensitivity
The compound is generally stable under normal conditions but requires specific storage considerations. It is sensitive to air, light, and moisture, which can lead to degradation over time . This sensitivity necessitates careful handling and storage procedures to maintain its purity and reactivity.
2,6-Dichlorobenzaldehyde shows incompatibility with strong oxidizing agents and strong bases, which can lead to unwanted reactions or decomposition . Some sources also suggest potential incompatibility with iron, indicating the need for careful selection of reaction vessels and equipment when working with this compound .
Reactivity Profile
As an aldehyde, 2,6-Dichlorobenzaldehyde undergoes typical carbonyl addition reactions, though the rate and selectivity may be influenced by the steric hindrance and electronic effects of the adjacent chlorine atoms. The compound can participate in various reactions including:
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Condensation reactions with amines to form imines
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Reactions with hydrazines to form hydrazones
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Acetal/ketal formation
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Oxidation to the corresponding carboxylic acid
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Reduction to the corresponding alcohol
The reactivity is particularly valuable in forming derivatives with pharmacological activity, such as guanidine compounds with antihypertensive properties .
Synthesis and Production Methods
Several methods have been developed for the synthesis of 2,6-Dichlorobenzaldehyde, with approaches varying in starting materials, conditions, and efficiency.
Patent Method
A notable patented method for producing 2,6-Dichlorobenzaldehyde involves a two-step process starting from 2,6-dichlorotoluene (2,6-DCT) :
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Chlorination reaction: 2,6-DCT is reacted with chlorine under the catalysis of phosphorus pentachloride and light at temperatures between 80-150°C to obtain 2,6-dichloro benzyl dichloride.
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Hydrolysis reaction: The intermediate 2,6-dichloro benzyl dichloride is hydrolyzed using formic acid and zinc chloride under reflux conditions to yield 2,6-Dichlorobenzaldehyde .
This method claims to achieve product purity between 99.8-99.95%, making it suitable for industrial-scale production . The patent specifically describes optimized conditions:
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Chlorination step: Light source with optical throughput of 50,000-500,000 lm and color temperature of 1,000-6,000K
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Mass ratio of 2,6-DCT to phosphorus pentachloride: 240:1-5
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Hydrolysis step: Mass ratio of 2,6-dichloro benzyl dichloride to formic acid to zinc chloride = 100:20-300:2-15
Laboratory Purification
For laboratory use, 2,6-Dichlorobenzaldehyde can be purified by crystallization from ethanol/water mixtures or petroleum ether (boiling range 30-60°C) . This approach is particularly useful for obtaining high-purity material for research purposes.
Applications and Uses
2,6-Dichlorobenzaldehyde serves as a versatile building block in organic synthesis with several documented applications.
Pharmaceutical Intermediate
The compound is primarily used as an intermediate in the synthesis of pharmaceutically active compounds. Specifically, it serves in the preparation of:
These applications highlight the importance of 2,6-Dichlorobenzaldehyde in medicinal chemistry and pharmaceutical research.
Controlled-Release Formulations
Research has demonstrated the utility of 2,6-Dichlorobenzaldehyde in polymer-based controlled-release systems. Polymeric formulations have been developed by incorporating the compound into modified poly(glycidyl methacrylate) .
The process involves:
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Hydrolyzing epoxide functionalities of linear and crosslinked polymers to diol groups using an acid catalyst
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Acetalizing the diol polymers by reaction with 2,6-Dichlorobenzaldehyde
These formulations show controlled release characteristics that can be modulated based on pH (neutral, alkaline, or acidic media), temperature, and degree of crosslinking . This application demonstrates the potential of 2,6-Dichlorobenzaldehyde in advanced drug delivery systems.
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